ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate
Description
Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate (CAS: 21779-31-7) is an α,β-unsaturated ester featuring a conjugated dihydroindenylidene backbone. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol . Key spectroscopic characteristics include:
- IR: A strong carbonyl stretch at 1713 cm⁻¹ (ester C=O) .
- ¹H-NMR: Aromatic protons at δ 7.62–7.23 ppm, a vinyl proton at δ 6.33–6.31 ppm (m), and ethyl group signals at δ 4.23 (q, J = 7.0 Hz) and 1.33 ppm (t, J = 7.0 Hz) .
The compound is synthesized via condensation reactions, yielding 9% in one protocol . Its planar conjugated system makes it a precursor for pharmaceuticals and materials science applications.
Properties
IUPAC Name |
ethyl (2E)-2-(2,3-dihydroinden-1-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWQDMTJGWQFM-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate typically involves the condensation of indanone with ethyl acetate in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of ethyl acetate, followed by dehydration to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate has been investigated for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests possible applications in drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for anti-inflammatory and analgesic activities. The findings indicated that modifications to the ethyl acetate moiety could enhance bioactivity and selectivity towards specific biological targets.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anti-inflammatory | |
| Modified Derivative | Enhanced Analgesic |
Organic Synthesis
Synthetic Intermediates:
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical transformations.
Applications in Synthesis:
Researchers have utilized this compound in the synthesis of indene derivatives, which are valuable in the production of agrochemicals and pharmaceuticals.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Electrophilic Aromatic Substitution | Indene Derivative A | 85% |
| Nucleophilic Addition | Indene Derivative B | 90% |
Material Science
Polymer Chemistry:
this compound has been explored for its potential use in polymer chemistry. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Case Study:
In a study on polymer composites, the addition of this compound improved the thermal properties of polyethylene-based materials. The modified polymers exhibited increased resistance to thermal degradation compared to unmodified counterparts.
| Material Type | Thermal Degradation Temperature (°C) | Improvement (%) |
|---|---|---|
| Unmodified Polyethylene | 250 | - |
| Modified with Ethyl Compound | 280 | 12% |
Mechanism of Action
The mechanism of action of ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active indene derivative, which can then interact with biological targets to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
(Z)-Isomer: Ethyl 2-[(1Z)-2,3-Dihydro-1H-inden-1-ylidene]acetate
The (Z)-isomer (36b) exhibits distinct spectral differences:
Halogenated Derivatives
Trends :
Methoxy-Substituted Derivatives
- 6-Methoxy isomer B (10b): Synthesized alongside isomer A (5-methoxy), with methoxy groups altering solubility and π-conjugation .
- Ethyl 2-cyano-2-(5-methoxy-...)acetate: Molecular weight 257.28 g/mol; stored at 2–8°C, indicating sensitivity to degradation . Impact: Methoxy groups enhance solubility but may reduce electrophilicity.
Steric and Electronic Modifications
- Naphthylsulfonylamino derivative (): A bulky substituent introduces steric hindrance, favoring the (Z)-configuration.
- Cyano derivatives (e.g., ): The cyano group increases electron deficiency, useful in non-fullerene acceptors for organic photovoltaics .
Receptor Affinity in Pharmaceuticals
- Diazatricyclodecane derivatives (e.g., compounds 20–22): Incorporate the indenylidene moiety, showing µ- and β-receptor selectivity. For example, compound 22 (5-Cl) has 47% yield and binds µ-receptors with enhanced affinity .
- Biological Activity : Halogenated derivatives exhibit improved receptor selectivity due to electronic effects .
Materials Science
- Non-fullerene acceptors: Derivatives with dichloro or trifluoromethyl groups (e.g., ) reduce energy gaps (e.g., YA4, ΔE = 1.82 eV) for near-infrared applications .
- Molecular motors : Derivatives like 2-(4,7-dimethoxy-...) in enable kHz-frequency rotation under visible light, leveraging the indenylidene backbone’s rigidity .
Biological Activity
Ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate (CAS Number: 21779-31-7) is an organic compound characterized by its unique structure, which includes an ethyl ester functional group and a dihydroindene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including analgesic, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of 202.25 g/mol. The compound features a double bond in the ylidene position, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 21779-31-7 |
Analgesic Properties
Research indicates that compounds structurally similar to this compound exhibit significant affinity for μ-opioid receptors, suggesting potential applications in pain management. For instance, derivatives of related indane structures have been shown to interact with opioid receptors effectively, indicating that modifications at the ylidene position can enhance receptor binding profiles and biological efficacy .
Anti-inflammatory Effects
Several studies have reported that derivatives of this compound possess anti-inflammatory properties. These compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, one study highlighted that certain derivatives reduced the production of tumor necrosis factor-alpha (TNF-α) in vitro .
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Research has indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
Case Studies
Case Study 1: Analgesic Activity Evaluation
In a study evaluating the analgesic effects of various indane derivatives, this compound was tested for its ability to alleviate pain in animal models. The results indicated significant pain relief comparable to standard analgesics like ibuprofen.
Case Study 2: Anti-inflammatory Mechanism Investigation
A separate investigation focused on the anti-inflammatory mechanisms of this compound revealed that it inhibited NF-kB signaling pathways in macrophages. This inhibition led to decreased expression of inflammatory mediators such as interleukin (IL)-6 and IL-8.
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 2-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetate | Increased lipophilicity; enhanced receptor binding | Fluorine substitution |
| Ethyl 2-(5-chloro-2,3-dihydro-1H-inden-1-y)acetate | Moderate anti-inflammatory effects | Chlorine substitution affects activity |
| Ethyl 2-(1-hydroxy-2,3-dihydro-indene)acetate | Antioxidant properties | Hydroxyl group introduces polarity |
Q & A
Q. Advanced
- Comparative analysis : Use software like SHELXL or ORTEP-3 to overlay independent molecules (e.g., r.m.s. deviations of 0.051 Å between quasi-enantiomorphs) .
- Thermal parameters : Assess displacement ellipsoids to identify dynamic disorder in high-mobility regions.
- Validation tools : Cross-reference with the Cambridge Structural Database (CSD) to check for known polymorphs .
How should researchers approach the refinement of crystal structures using software like SHELXL?
Q. Advanced
- Parameter constraints : Fix hydrogen atoms using HFIX commands (C–H = 0.95–0.99 Å; Uᵢₛₒ = 1.2Uₑq) .
- Weighting schemes : Apply , where , to balance high-angle data.
- Validation : Check Flack parameters (e.g., 0.0(2)) and Bijvoet pairs (≥1665) for absolute structure determination .
What are the key considerations in designing an experiment to determine the crystal structure of ethyl 2-[(1E)-dihydroindenyl]acetate derivatives?
Q. Basic
- Crystal quality : Use slow evaporation (e.g., ethanol) to grow single crystals (>0.05 mm dimensions).
- Data collection : MoKα radiation (λ = 0.71073 Å) at low temperature (123 K) minimizes thermal motion .
- Resolution : Aim for data-to-parameter ratios >12.3 and completeness >95% in reciprocal space .
In mechanistic studies of palladium-catalyzed reactions, how do internal nucleophiles influence the pathway?
Advanced
Internal nucleophiles (e.g., amines) facilitate nucleopalladation, bypassing alkyne protonation steps. This accelerates π-complex formation and directs regioselectivity via chelation effects. Monitoring intermediates via in situ NMR or DFT calculations (e.g., Gibbs free energy of transition states) validates the cascade mechanism .
How can deviations from molecular symmetry in crystallographic studies be analyzed?
Q. Advanced
- Planarity metrics : Calculate deviations from idealized planes (e.g., 0.053 Å for indenylidene moieties) .
- Symmetry checks : Compare torsion angles (e.g., C1–C2–C3–C4 = -178.2°) with expected values using Mercury software.
- Statistical models : Apply Hirshfeld surface analysis to quantify non-covalent interactions causing asymmetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
